2,3-Dibromo-5,6-dimethylpyrazine
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Overview
Description
2,3-Dibromo-5,6-dimethylpyrazine is a chemical compound with the molecular formula C6H6Br2N2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms and two methyl groups attached to the pyrazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6-dimethylpyrazine typically involves the bromination of 5,6-dimethylpyrazine. One common method is the reaction of 5,6-dimethylpyrazine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,6-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or alkyl halides are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include hydroxylated, aminated, or alkylated pyrazine derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrogenated pyrazine derivatives.
Scientific Research Applications
2,3-Dibromo-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atoms serve as versatile functional groups for further chemical modifications.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving pyrazine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5,6-dimethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methyl groups in the compound can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dimethylpyrazine: Similar to 2,3-Dibromo-5,6-dimethylpyrazine but with chlorine atoms instead of bromine.
2,3-Difluoro-5,6-dimethylpyrazine: Similar to this compound but with fluorine atoms instead of bromine.
2,3-Diiodo-5,6-dimethylpyrazine: Similar to this compound but with iodine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine atoms, leading to different steric and electronic effects in chemical reactions. Additionally, bromine atoms can participate in specific types of interactions, such as halogen bonding, which are less common with chlorine and fluorine atoms.
Properties
IUPAC Name |
2,3-dibromo-5,6-dimethylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHYTIFAMHSLPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)Br)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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